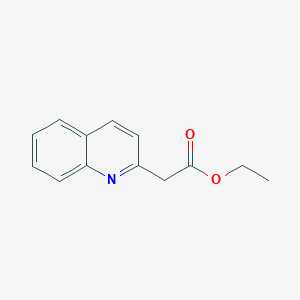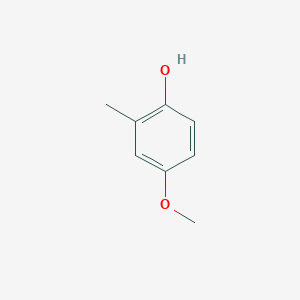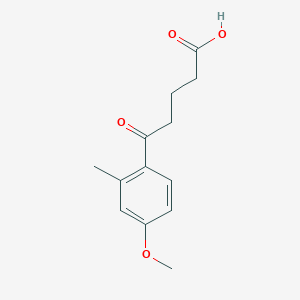
5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid” appears to be an organic compound based on its name. It likely contains a methoxy group (-OCH3), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a carboxylic acid group (-COOH). The “5-oxovaleric acid” part suggests that the compound has a five-carbon chain with a ketone (=O) and a carboxylic acid group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the methoxy and methyl groups, and the formation of the 5-oxovaleric acid chain. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the phenyl ring and the various functional groups. The exact structure would depend on the positions of these groups on the ring and chain.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. The phenyl ring is generally quite stable but can undergo reactions such as electrophilic aromatic substitution. The methoxy group might be susceptible to demethylation reactions, and the carboxylic acid group could participate in various reactions such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the phenyl ring could increase its solubility in organic solvents.Applications De Recherche Scientifique
GC-FID Method Development for Impurity Analysis
The development and validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of low-level impurities in alkylating agents such as 5-Chlorovaleroyl chloride (5-CVC) has been reported. This method, critical for monitoring impurities that may impact the quality of pharmaceutical intermediates and specialty chemicals, utilizes methanol for derivatization and separates various impurities effectively. This approach could potentially be applicable to impurity analysis of other acid chlorides or acid halides (Tang et al., 2010).
Synthesis and Biological Activities of Azomethines and Thiazolidinones
Azomethines and 4-Thiazolidinones derivatives have been synthesized, showcasing multiple biological activities. The synthesis involves condensation and cyclocondensation processes, and the characterization of the compounds is achieved through various spectroscopic methods. These compounds have demonstrated in vitro growth-inhibiting activity against several microbes and have been screened for antitubercular activity and anticancer properties (Hirpara, Parekh, & Parekh, 2003).
Metabolite Interorgan Signaling Axis in Adipose Tissue
A study on brown and beige adipose tissue has revealed that these tissues act as distinct endocrine organs and are associated with systemic energy expenditure and metabolism. Small molecule metabokines like 3-methyl-2-oxovaleric acid and 5-oxoproline have been identified to induce a brown adipocyte-specific phenotype and improve mitochondrial oxidative energy metabolism. These findings shed light on the physiological crosstalk between adipose tissues and muscles (Whitehead et al., 2021).
Photocycloaddition for Synthesis of Aspartic Acid Derivatives
The photocycloaddition of methyl pyruvate and methyl phenylglyoxylate to 5-methoxy oxazoles has been studied, leading to the synthesis of bicyclic oxetanes. These oxetanes can be easily ring-opened to form bis-quaternary aspartic acid diester derivatives. The process demonstrates high to moderate diastereoselectivity and offers a pathway for generating vicinal stereogenic quaternary centers (Griesbeck, Bondock, & Lex, 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore its reactivity or its potential uses in fields like medicinal chemistry or materials science.
Please note that this is a general analysis based on the name of the compound and common chemical principles. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any specific questions or if there’s a particular aspect you’re interested in, feel free to ask!
Propriétés
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9-8-10(17-2)6-7-11(9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKGOJLPYWANPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500979 |
Source


|
| Record name | 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid | |
CAS RN |
4642-37-9 |
Source


|
| Record name | 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

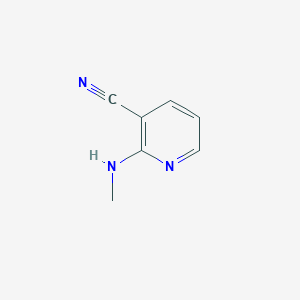
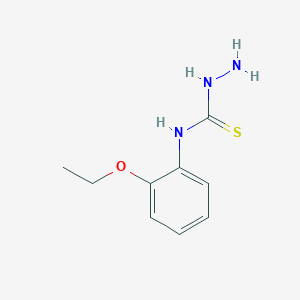
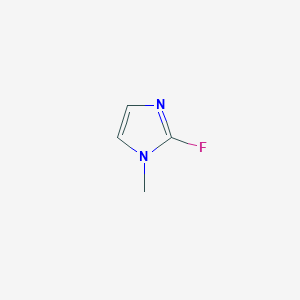
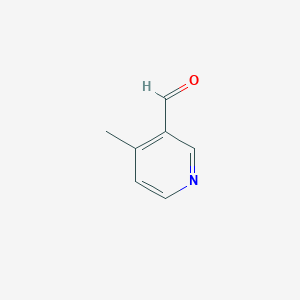
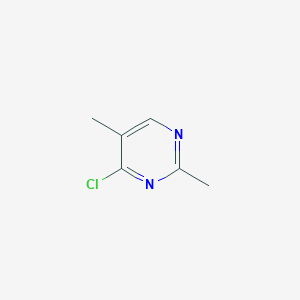
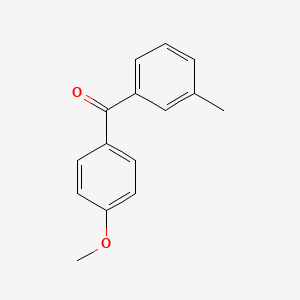
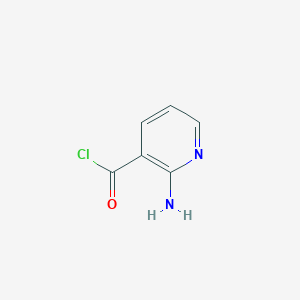
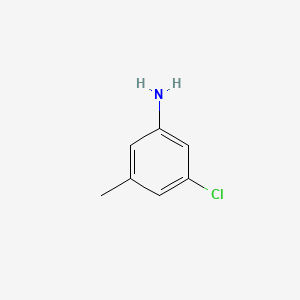
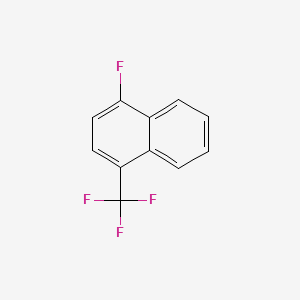
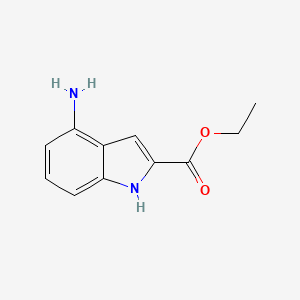
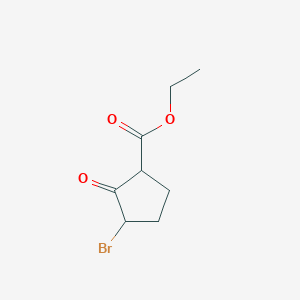
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
